molecular formula C14H20O3 B8489899 2-(3,5-Dimethoxy-phenyl)-cyclohexanol

2-(3,5-Dimethoxy-phenyl)-cyclohexanol

Cat. No. B8489899
M. Wt: 236.31 g/mol
InChI Key: JGHXCWVNJTYUEQ-UHFFFAOYSA-N
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Patent
US08093302B2

Procedure details

Preparation 106 is prepared from cyclohexene oxide and 1-bromo-3,5-dimethoxybenzene in a manner similar to preparation 10. 1H NMR (CDCl3): 6.41 (s, 2H), 6.35(s, 1H), 3.79 (s, 6H), 3.65 (m, 1H), 2.37 (m, 1H), 2.1 (m, 1H), 1.85 (m, 2H), 1.75 (m, 1H)1.6-1.2 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.Br[C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[C:11]([O:17][CH3:18])[CH:10]=1>>[CH3:16][O:15][C:13]1[CH:14]=[C:9]([CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]2[OH:7])[CH:10]=[C:11]([O:17][CH3:18])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation 106

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)C1C(CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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